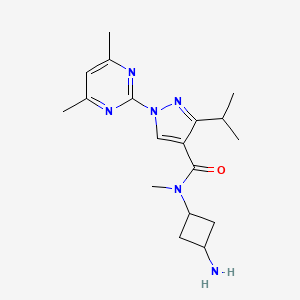![molecular formula C12H18N4O3 B7438769 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It is a synthetic compound that has been designed to selectively target and modulate the activity of key enzymes involved in cholesterol metabolism, with the aim of reducing LDL cholesterol levels and improving cardiovascular health.
Mechanism of Action
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid works by targeting and modulating the activity of key enzymes involved in cholesterol metabolism, including ATP-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK). ACL is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol, while AMPK is a key regulator of cellular energy metabolism. By inhibiting ACL and activating AMPK, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid reduces the synthesis and uptake of cholesterol, leading to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cholesterol-lowering properties. These include inhibition of ACL, activation of AMPK, and upregulation of LDL receptors. In addition, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to reduce triglyceride levels and improve insulin sensitivity, which may have additional benefits for cardiovascular health.
Advantages and Limitations for Lab Experiments
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its specificity for ACL and AMPK, its favorable safety profile, and its ability to reduce LDL cholesterol levels without significant side effects. However, there are also some limitations to its use, including the need for careful dosing and monitoring, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential long-term effects.
Future Directions
There are several potential future directions for research on 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in different patient populations and disease states.
2. Investigation of its potential use in combination with other cholesterol-lowering drugs, such as statins or PCSK9 inhibitors.
3. Development of new formulations or delivery methods to improve its bioavailability and dosing.
4. Exploration of its potential use in other disease areas, such as diabetes or metabolic syndrome.
5. Investigation of its effects on other metabolic pathways and cellular processes, to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is a novel small molecule drug that has shown promise as a potential treatment for hypercholesterolemia and other cardiovascular diseases. Its unique mechanism of action, favorable safety profile, and cholesterol-lowering properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its therapeutic potential and long-term effects.
Synthesis Methods
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis begins with the reaction of 2-methylcyclopentanone with ethyl diazoacetate to form an intermediate that is then reacted with hydrazine to form the triazole ring. The resulting compound is then coupled with an amino acid derivative to form the final product, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid.
Scientific Research Applications
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been extensively studied in preclinical and clinical trials as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It has been shown to effectively reduce LDL cholesterol levels in both animal models and human subjects, with a favorable safety profile and minimal side effects.
properties
IUPAC Name |
2-[(1-ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-3-16-7-8(14-15-16)10(17)13-9-5-4-6-12(9,2)11(18)19/h7,9H,3-6H2,1-2H3,(H,13,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDPKQDOMNHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)NC2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)

![3-hydroxy-1-(6H-thieno[2,3-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7438726.png)
![N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)

![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![4-[(3R)-3-[(2-ethyl-6-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438755.png)
![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)